Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

Description

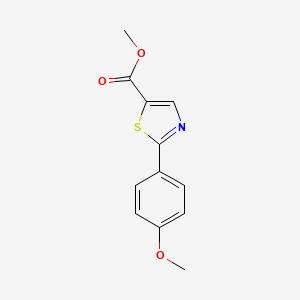

Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a methyl ester (Figure 1). Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methoxy group at the para position of the phenyl ring contributes electron-donating effects, enhancing the compound's stability and influencing its electronic profile. This compound is synthesized via cyclization reactions involving thiourea derivatives and α-haloketones, with purification typically achieved through recrystallization or chromatography.

Properties

CAS No. |

61335-95-3 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-7-10(17-11)12(14)16-2/h3-7H,1-2H3 |

InChI Key |

WCXKRAOFOWWCJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxyphenylthioamide

The thioamide precursor is prepared by treating 4-methoxybenzamide with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux (110–120°C) for 6–8 hours. The reaction converts the amide group into a thioamide, yielding 4-methoxyphenylthioamide with >85% purity after recrystallization from ethanol.

Cyclocondensation with Methyl 2-Chloroacetoacetate

The thioamide reacts with methyl 2-chloroacetoacetate in ethanol under reflux (78–80°C) for 5–7 hours. The reaction is typically conducted in the presence of a base, such as sodium acetate, to neutralize HCl generated during the process. The crude product is purified via vacuum distillation (398–400 Pa, 120–127°C) or recrystallization from dichloromethane/hexane, achieving yields of 70–75%.

Key Reaction Parameters

- Molar Ratio : Thioamide to methyl 2-chloroacetoacetate (1:1.2–1.5)

- Solvent : Ethanol or dichloromethane

- Temperature : 78–100°C

- Purification : Reduced-pressure distillation or silica gel chromatography

Hydrolysis and Esterification of Ethyl Ester Derivatives

An alternative route involves synthesizing the ethyl ester analog followed by transesterification. This method is advantageous when methyl 2-chloroacetoacetate is less accessible.

Synthesis of Ethyl 2-(4-Methoxyphenyl)-1,3-Thiazole-5-Carboxylate

Ethyl 2-chloroacetoacetate is condensed with 4-methoxyphenylthioamide under conditions analogous to Section 1.2. The ethyl ester derivative (CAS 54032-88-1) is isolated in 80–85% yield and serves as a versatile intermediate.

Transesterification to Methyl Ester

The ethyl ester undergoes transesterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or base (e.g., NaOMe). Reaction conditions include refluxing in methanol for 12–24 hours, yielding the methyl ester with 65–70% efficiency.

Direct Synthesis via Microwave-Assisted Catalysis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 4-methoxyphenylthioamide, methyl 2-chloroacetoacetate, and K₂CO₃ in DMF is irradiated at 120°C for 20–30 minutes, achieving 82% yield with reduced side-product formation.

Comparative Analysis of Synthesis Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Reaction Time | Purification Complexity | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–75 | 5–7 hours | Moderate | High |

| Transesterification | 65–70 | 12–24 hours | High | Moderate |

| Microwave-Assisted | 82 | 0.5 hours | Low | Limited |

Critical Factors Influencing Yield and Purity

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation.

- Temperature Control : Excessive heat (>100°C) promotes decomposition, while temperatures <70°C result in incomplete cyclization.

- Acid/Base Additives : Sodium acetate improves yields by mitigating HCl-induced side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key practices include:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new pharmaceuticals.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 2 of the Thiazole Ring

The nature of substituents at position 2 significantly impacts physicochemical and biological properties:

Key Findings :

Ester Group Variations at Position 5

The choice of ester (methyl vs. ethyl) influences lipophilicity and bioavailability:

Key Findings :

Substituent Effects at Position 4

Position 4 modifications alter steric and electronic interactions:

Biological Activity

Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, a methoxy group on the phenyl substituent, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 251.29 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole moiety can modulate enzyme activities and receptor interactions, impacting several biological pathways.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various pathogens through disruption of cellular processes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting mitochondrial dysfunction .

Anticancer Activity

Numerous studies have reported the anticancer effects of thiazole derivatives, including this compound. Notable findings include:

- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-431 (skin cancer) cells. The IC50 values for these cell lines indicate potent activity .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HepG-2 | 1.61 ± 1.92 | Induces apoptosis |

| A-431 | 1.98 ± 1.22 | Disrupts cell cycle |

Antimicrobial Activity

The compound exhibits antimicrobial properties against both bacterial and fungal strains. Its mechanism may involve interference with microbial cell wall synthesis or metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Research suggests that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, positioning it as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The activity of this compound is influenced by its structural components:

- Methoxy Group : Enhances lipophilicity and binding affinity to biological targets.

- Thiazole Ring : Essential for cytotoxic activity; modifications at this position can significantly alter potency.

Research indicates that substitutions at specific positions on the thiazole ring can enhance or diminish biological activity, highlighting the importance of SAR in drug design .

Study on Anticancer Activity

In a study investigating the effects of various thiazole derivatives on cancer cell lines, this compound was found to be among the most effective compounds tested. It induced apoptosis through caspase activation and mitochondrial pathway involvement .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Q & A

Q. What are the established synthetic pathways for Methyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves cyclocondensation of precursors like α-haloketones and thiourea derivatives. For instance, tert-butoxycarbonyl (Boc) protection of reactive amino groups can minimize side reactions during thiazole ring formation . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Reflux at 80–120°C balances reaction rate and decomposition risks.

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization yields .

Post-synthesis, purity is achieved via recrystallization (ethanol/water mixtures) or silica gel column chromatography (ethyl acetate/hexane gradients) .

Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using a Rigaku Saturn724+ CCD diffractometer at 113 K to minimize thermal motion .

- Structure refinement : SHELX software (e.g., SHELXL97) refines atomic positions, with R-factors < 0.06 indicating high accuracy .

Structural parameters: - Dihedral angles between the thiazole ring and substituted phenyl groups (e.g., 72.14° in one conformation).

- Weak intermolecular interactions (C–H⋯O) stabilize crystal packing .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

Answer:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 264.30) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

Answer:

- Derivative synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-methoxyphenyl or thiazole-5-carboxylate positions to modulate electronic and steric effects .

- Biological assays : Test analogs against targets like kinase enzymes (e.g., Src/Abl) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Correlate activity with substituent electronegativity and lipophilicity .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and binding affinities to guide SAR .

Q. How should researchers address discrepancies in reported biological activities of thiazole derivatives?

Answer:

- Experimental validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Data normalization : Use internal controls (e.g., IC50 values normalized to reference inhibitors) to account for inter-lab variability.

- Meta-analysis : Compare structural motifs (e.g., electron-withdrawing groups at specific positions) across studies to identify activity trends .

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Answer:

- Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices, validated by Rint values < 0.05 .

- Disorder modeling : Apply PART and SUMP restraints for flexible substituents (e.g., methoxy groups) .

- High-resolution data : Collect data to 0.8 Å resolution for precise electron density mapping, reducing thermal motion artifacts .

Q. How can pharmacological screening strategies be adapted from structurally related compounds to evaluate this compound’s therapeutic potential?

Answer:

- In vitro models : Use cardiomyocyte cultures (e.g., H9c2 cells) for cardiotropic activity screening, measuring calcium flux or contractility .

- Enzyme inhibition : Employ fluorescence-based assays (e.g., trypsin-like protease inhibition) with Z’-factor > 0.5 to ensure robustness .

- Toxicity profiling : Assess hepatic clearance using microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.